molecular formula C7H13N3 B1613535 N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1007488-78-9

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1613535
CAS No.: 1007488-78-9
M. Wt: 139.2 g/mol
InChI Key: GIGRBVGROITPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical and Biological Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a fundamental scaffold in a vast array of chemical and biological research endeavors. ias.ac.inmdpi.com The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents with diverse therapeutic applications. nih.govmdpi.com These include anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity agents. nih.gov The metabolic stability of the pyrazole ring and its ability to act as a versatile building block have made it a focal point for synthetic chemists. mdpi.comnih.gov Researchers have developed a multitude of synthetic pathways to access pyrazole derivatives, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which allows for extensive structural diversification. mdpi.comnih.govrroij.com Beyond medicine, pyrazole derivatives are integral to materials science and agriculture, where they are investigated for creating advanced polymers, conductive materials, and effective agrochemicals like herbicides and fungicides. ias.ac.inrroij.commdpi.com Their broad utility underscores the ongoing and intensive research into this class of compounds. ias.ac.in

Structural Significance of the Pyrazolyl Amine Moiety in Medicinal Chemistry and Materials Science

The incorporation of an amine group onto the pyrazole scaffold, forming a pyrazolyl amine, introduces a key functional moiety that significantly enhances the molecule's potential for interaction with biological targets and for use in materials science. Aminopyrazoles are considered advantageous frameworks for developing ligands for enzymes and receptors. mdpi.comnih.gov The position of the amino group (at the 3, 4, or 5 position of the pyrazole ring) influences the compound's chemical properties and biological activity, with 5-aminopyrazoles being particularly versatile in medicinal chemistry. mdpi.comresearchgate.net This structural motif is a crucial component in the design of various inhibitors, including those for kinases like p38MAPK and Bruton's tyrosine kinase (BTK), which are important in cancer and inflammation research. mdpi.comnih.gov The recent approval of the BTK inhibitor Pirtobrutinib, which features an aminopyrazole core, highlights the therapeutic relevance of this moiety. nih.govresearchgate.net In materials science, the pyrazolyl amine structure can be exploited for the development of polymers and coordination complexes, contributing to materials with specific thermal, conductive, or optical properties. rroij.com

Overview of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine within the Landscape of Advanced Chemical Entities

This compound is a specific derivative that combines the pyrazole ring with a flexible N-methylpropanamine side chain. This structure positions it as a valuable research chemical and an intermediate for the synthesis of more complex molecules. pharmaffiliates.com Its molecular structure consists of a 1H-pyrazole ring linked at the N1 position to a three-carbon chain, which terminates in a secondary amine (N-methylamine). This specific arrangement of functional groups makes it a subject of interest for creating novel compounds with potential applications in various research areas. The compound is commercially available as a solid research-grade chemical, facilitating its use in synthetic and medicinal chemistry studies. pharmaffiliates.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comnih.gov

PropertyValue
IUPAC Name This compound
CAS Number 1007488-78-9
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical Form Solid
SMILES CNCCCN1C=CC=N1
InChI Key GIGRBVGROITPDQ-UHFFFAOYSA-N
XLogP3 0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Rationale and Scope of Academic Research on this compound

The academic interest in this compound stems from its potential as a building block for creating novel chemical entities with tailored properties. The rationale for its investigation is multifaceted. Firstly, its structure combines the proven pyrazole scaffold with a flexible aminoalkyl chain, a combination found in many biologically active compounds. Researchers can utilize the terminal secondary amine and the pyrazole ring's reactivity to synthesize a library of derivatives for screening in drug discovery programs. mdpi.comnih.gov

Secondly, the compound is listed in patent literature, indicating its relevance in the development of proprietary molecules for various applications. nih.gov The scope of research often involves using this amine as a precursor in reactions such as amidation, sulfonamidation, or further alkylation to explore structure-activity relationships (SAR) for specific biological targets. mdpi.com For example, similar aminopyrazole structures have been foundational in developing potent kinase inhibitors, antibacterial agents, and anti-inflammatory compounds. nih.govmdpi.comnih.gov Therefore, academic research on this compound is primarily driven by its utility in synthetic chemistry to generate novel compounds for medicinal and materials science applications. pharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-2-6-10-7-3-5-9-10/h3,5,7-8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRBVGROITPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629697
Record name N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007488-78-9
Record name N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Profiling and Mechanistic Investigations of N Methyl 3 1h Pyrazol 1 Yl Propan 1 Amine

In Vitro Biological Screening and Pharmacological Characterization

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable diversity of biological actions, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comjchr.org

Assessment of Antimicrobial and Antifungal Potency

Although no specific antimicrobial or antifungal data for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine has been published, the pyrazole moiety is a key feature in many compounds with significant activity against various pathogens. nih.gov For instance, certain pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

A study by Rai and Kalluraya on nitrofuran-containing pyrazole derivatives revealed potent antibacterial and antifungal activities. One such derivative showed promising results against E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as the fungus C. albicans. nih.gov Another study reported that pyrazole derivatives containing an N-methyl piperazine (B1678402) moiety exhibited excellent antifungal activity against Aspergillus niger and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 6 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Class Test Organism Activity (MIC in µg/mL) Reference
Pyrazole with N-methyl piperazine Aspergillus niger 6 nih.gov

Evaluation of Anticancer Activity in Diverse Cell Lines

The anticancer potential of pyrazole derivatives is an area of intense research. researchgate.net While no anticancer data is available for this compound, numerous other pyrazole-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.

For example, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity, a process often linked to cancer. nih.gov More directly, some pyrazole derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis in tumor cells.

Investigation of Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds being developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

While specific studies on the anti-inflammatory effects of this compound are not available, related compounds have shown significant activity. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were investigated, with some showing potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Another study on 3,5-diaryl pyrazole derivatives demonstrated inhibitory activity against pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Class Model Effect Reference
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamides Carrageenan-induced rat paw edema Potent anti-inflammatory activity nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Many biologically active pyrazole derivatives exert their effects through the inhibition of specific enzymes or modulation of receptors. nih.gov For example, the anti-inflammatory actions of some pyrazoles are due to the inhibition of COX enzymes. Other pyrazole derivatives have been found to act as angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov

Furthermore, matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, have been identified as targets for some therapeutic agents. Given that ACE inhibitors have been shown to interact with MMP-9, it is plausible that certain pyrazole derivatives could also exhibit MMP inhibitory activity. nih.govnih.gov However, no such studies have been reported for this compound.

Neuropharmacological Screening and Central Nervous System Activity

Derivatives of pyrazole have also been explored for their potential effects on the central nervous system (CNS). nih.gov Some have been reported to possess anticonvulsant and neuroprotective activities. nih.gov The structural features of this compound, particularly the propan-1-amine side chain, suggest potential interactions with CNS targets, though this remains to be experimentally verified.

Elucidation of Molecular Targets and Signaling Pathways

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of molecular targets and modulate different signaling pathways. rsc.orgacademicstrive.com For anti-inflammatory pyrazoles, the primary pathway often involves the inhibition of the arachidonic acid cascade through the blockade of COX enzymes, leading to reduced production of prostaglandins. nih.gov

Due to the lack of specific studies on this compound, its precise molecular targets and the signaling pathways it may modulate are currently unknown. Future research is needed to elucidate these aspects and to fully understand the pharmacological potential of this compound.

Target Identification and Validation Approaches (e.g., affinity chromatography, proteomics)

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. For pyrazole derivatives, a variety of techniques can be employed. Affinity chromatography, for instance, involves immobilizing a derivative of the compound of interest on a solid support to capture its binding partners from cell lysates. Subsequent analysis of the captured proteins by mass spectrometry-based proteomics can identify potential targets.

A study on a pyrazolone-based compound, aimed at inhibiting protein aggregation in amyotrophic lateral sclerosis (ALS), successfully utilized a photoaffinity labeling and proteomics approach. This led to the identification of the 14-3-3 protein family as the primary target. nih.gov Such methodologies could be applied to this compound to elucidate its specific cellular interactome. Computational approaches, such as molecular docking, are also valuable for predicting potential protein targets by simulating the binding of the compound to the active sites of known proteins. researchgate.netnih.gov

Gene Expression and Protein Modulation Studies (e.g., transcriptomics, Western blot)

Once potential targets are identified, it is crucial to understand how a compound affects their expression and the expression of related genes and proteins. Transcriptomic analyses, such as RNA sequencing, can provide a global view of changes in gene expression in response to treatment with a compound.

For pyrazole derivatives, studies have shown that they can influence key signaling pathways often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways. mdpi.com For example, a thieno[2,3-c]pyrazole derivative was found to reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases in cancer cell lines. mdpi.com Western blot analysis is a standard method to validate these findings at the protein level by quantifying the abundance of specific phosphorylated and total proteins. Such studies on this compound would be essential to determine its impact on cellular signaling cascades.

Cellular Uptake and Subcellular Localization Investigations

The efficacy of a compound is highly dependent on its ability to enter cells and reach its subcellular target. Investigating the cellular uptake and localization of a compound like this compound is therefore fundamental.

Techniques to study cellular uptake include treating cells with the compound and measuring its intracellular concentration over time using methods like liquid chromatography-mass spectrometry (LC-MS). To visualize subcellular localization, fluorescently labeling the compound or using specific antibodies for its targets in conjunction with confocal microscopy are common approaches. While specific data on the cellular uptake of this compound is not available, the physicochemical properties of pyrazole derivatives, such as lipophilicity, are known to play a crucial role in their ability to cross cell membranes. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For pyrazole derivatives, extensive SAR studies have been conducted, revealing key structural features that govern their biological activity.

For instance, substitutions on the pyrazole ring and the N-alkyl chain can significantly impact activity. A study on pyrazole-based inhibitors of meprin α and β demonstrated that N-substitution with lipophilic moieties like methyl or phenyl groups can decrease inhibitory activity compared to the unsubstituted pyrazole. nih.gov In another series of pyrazole derivatives, the nature of the linker connecting two pyrazole moieties was found to be critical for their ability to inhibit phagocytosis. nih.gov Computational studies, including Quantitative Structure-Activity Relationship (QSAR) models, can further aid in understanding how molecular properties like electronic structure and hydrophobicity influence the biological activity of pyrazole derivatives. researchgate.net

The following table summarizes SAR findings for different classes of pyrazole derivatives, which could inform the future design of analogs of this compound.

Pyrazole Derivative ClassSubstitution PositionEffect of SubstitutionBiological Activity
3,5-DiphenylpyrazolesN-substitutionIntroduction of methyl or phenyl groups decreased activity.Meprin α and β inhibition nih.gov
Bis-pyrazolesLinker between ringsNature of the -C-C-, -C-N-, or -C-O- linker was crucial.Phagocytosis inhibition nih.gov
Pyrazole SulfonamidesPosition 5 of pyrazoleAn n-propyl chain increased potency compared to smaller or larger alkyl groups.NAAA inhibition acs.org

Preclinical Toxicity and Safety Profile Assessment

A crucial aspect of drug development is the assessment of a compound's toxicity and safety profile. For this compound and its derivatives, this would involve in vitro cytotoxicity and genotoxicity evaluations.

Cytotoxicity Studies in Mammalian Cells

Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. Numerous studies have evaluated the cytotoxic effects of various pyrazole derivatives against a range of mammalian cancer cell lines.

For example, a series of pyrazole derivatives were tested against the human lung adenocarcinoma cell line A549, with some compounds showing significant cytotoxic activity. nih.gov Another study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 identified a compound with an IC50 value of 6.45 µM after 48 hours of treatment. nih.gov

The table below presents cytotoxicity data for various pyrazole derivatives against different mammalian cell lines.

Pyrazole DerivativeCell LineIC50 (µM)Exposure Time (h)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-4686.4548
Thieno[2,3-c]pyrazole derivative (Tpz-1)HL-600.19 - 2.9924, 48, or 72
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549220.20Not Specified
Hydroxypyrazole derivative 50Macrophages14Not Specified

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays assess the potential of a compound to damage DNA, which can lead to mutations and potentially cancer. A study investigating several methyl-pyrazole pesticides, including tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad, found that these compounds induced DNA damage in human neuroblastoma (SH-SY5Y) and T-cell leukemia (Jurkat) cell lines. nih.gov The genotoxic effects were observed at low concentrations and were suggested to be mediated by oxidative stress. nih.gov

Conversely, another study on pyrazolone (B3327878) derivatives indicated that while some compounds in this class can form carcinogenic nitrosamines, this is not a universal property of all pyrazoles. nih.gov Standard genotoxicity tests, such as the Ames test for mutagenicity and the micronucleus assay for chromosomal damage, would be necessary to determine the genotoxic potential of this compound.

Applications of N Methyl 3 1h Pyrazol 1 Yl Propan 1 Amine As a Research Scaffold

Utility in Medicinal Chemistry and Drug Discovery Programs

The pyrazole (B372694) nucleus is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. globalresearchonline.netmdpi.com The N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine scaffold provides a framework that can be elaborated to generate novel therapeutic agents.

While specific therapeutic agents directly incorporating the this compound structure are not extensively documented in publicly available literature, the broader class of pyrazolyl amine derivatives has shown significant promise. For instance, compounds with a pyrazole scaffold are known to act as inhibitors of various enzymes and receptors. The pyrazole ring can act as a bioisostere for other functional groups, enhancing drug-like properties. semanticscholar.org The N-methylpropanamine side chain can be modified to modulate solubility, lipophilicity, and interactions with biological targets. Research on related pyrazole derivatives suggests the potential for this scaffold in developing drugs for a range of diseases.

A patent for related pyrazole carboxamide derivatives has highlighted their potential as potent androgen receptor (AR) antagonists, which are valuable in the treatment of prostate cancer. google.com This indicates that the pyrazolyl propanamine backbone could serve as a key component in the design of new anticancer agents.

The design of selective ligands for biological targets is a critical aspect of drug discovery. The pyrazolyl amine scaffold is well-suited for this purpose. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group of the secondary amine can be a hydrogen bond donor. These features, combined with the conformational flexibility of the propyl chain, allow for the design of ligands that can fit into specific binding pockets of proteins.

For example, various pyrazole derivatives have been investigated as kinase inhibitors, a major class of cancer therapeutics. nih.gov The pyrazole ring can form key interactions with the hinge region of the kinase ATP-binding site. The N-methylpropanamine portion of the scaffold could be functionalized to extend into other regions of the binding pocket, thereby increasing potency and selectivity. While no specific ligands based on this compound for a particular biological target are detailed in the literature, the foundational principles of ligand design strongly support its potential in this area.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is a rapidly emerging field in drug discovery. nih.govenamine.net These approaches use small molecules to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

While there is no direct evidence of This compound being used in PROTAC or molecular glue development, its structural features make it a plausible component. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. The pyrazolyl amine scaffold could potentially be functionalized to act as either the target-binding ligand or as part of the linker.

Molecular glues are small molecules that induce the interaction between a protein and an E3 ligase. mdpi.comchemrxiv.org The discovery of new molecular glues is an active area of research. Given that many existing molecular glues were discovered serendipitously, screening of diverse chemical scaffolds like this compound and its derivatives could potentially lead to the identification of novel molecular glue degraders.

Role in Catalysis and Organometallic Chemistry

The coordination chemistry of pyrazole-based ligands is rich and varied, making them highly useful in catalysis. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide range of transition metals, and the substituents on the pyrazole ring and the side chain can be modified to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the secondary amine nitrogen. This forms a stable six-membered chelate ring. The flexibility of the propyl chain allows for the accommodation of various coordination geometries.

Research on similar pyrazole-based ligands has shown their effectiveness in a variety of catalytic reactions. For example, ruthenium complexes of pyrazolyl-phosphine ligands have been used in transfer hydrogenation reactions. core.ac.uk While specific catalytic data for complexes of this compound is not available, the fundamental coordination chemistry of pyrazoles and amines suggests its potential to form active catalysts for reactions such as cross-coupling, hydrogenation, and oxidation.

A study on new pyrazole-based ligands and their copper complexes demonstrated their catalytic activity in the oxidation of catechol. bohrium.com This highlights the potential of pyrazole-amine scaffolds in developing catalysts that mimic the active sites of metalloenzymes.

Below is a table of related pyrazole-based ligands and their applications in catalysis, illustrating the potential of the this compound scaffold.

LigandMetalCatalytic Application
Pyrazolyl-phosphine LigandsRutheniumTransfer Hydrogenation
Bidentate Pyrazole-Amine LigandsCopperOxidation of Catechol
Protic Pincer-type Pyrazole LigandsRutheniumAsymmetric Transfer Hydrogenation

This table is illustrative and based on research on related pyrazole-containing ligands, not specifically this compound.

The development of chiral ligands for asymmetric catalysis is a major goal in organic synthesis. The this compound scaffold can be rendered chiral by introducing stereocenters in the propanamine backbone or by attaching a chiral auxiliary. Such chiral pyrazolyl amine ligands could be used to prepare enantiomerically enriched products.

While there are no specific reports on the use of this compound in asymmetric catalysis, the field is rich with examples of other chiral pyrazole-based ligands. For example, chiral pyrazole-oxazoline ligands have been used in a variety of asymmetric transformations. The principles learned from these systems could be applied to the design of new chiral ligands based on the this compound scaffold.

A review on the asymmetric synthesis of pyrazolones highlights the importance of the pyrazole motif in creating chiral molecules. thieme-connect.com This underscores the potential for developing chiral catalysts from pyrazole-based scaffolds like the one .

Integration into Advanced Materials Science

The field of materials science continually seeks novel molecular components to create materials with tailored properties and functionalities. case.educas.orgcase.edu The unique combination of a nitrogen-rich pyrazole ring and a reactive secondary amine in this compound makes it a compelling candidate for incorporation into various advanced materials.

Polymer Chemistry and Functional Materials Development

The development of functional polymers is a cornerstone of modern materials science, with applications ranging from industrial catalysis to biomedical devices. mdpi.com The structure of this compound allows for its potential use as a monomer or a functionalizing agent in polymer synthesis. The secondary amine group provides a reactive site for polymerization reactions, such as polycondensation or addition reactions, to form the polymer backbone.

Moreover, the pyrazole moiety can be leveraged to impart specific functionalities to the resulting polymer. For instance, pyrazole-based microporous organic polymers have demonstrated high efficiency in CO2 capture. acs.org This suggests that polymers incorporating this compound could be designed as effective materials for gas separation and storage. The nitrogen atoms in the pyrazole ring can act as binding sites for gas molecules, enhancing the selectivity and capacity of the material.

Additionally, the pyrazole nucleus can be a precursor to conductive or photoactive polymers. The synthesis of pyrazole derivatives with extended conjugation has been explored, and these materials often exhibit interesting electronic and optical properties. mdpi.com By integrating this compound into polymer chains, it may be possible to develop new materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.

The use of pyrazole-containing ligands in the polymerization of methyl methacrylate (B99206) has also been reported, leading to the formation of poly(methyl methacrylate) with specific stereochemistry. researchgate.net This indicates that catalysts derived from this compound could be developed to control polymerization processes and produce polymers with desired microstructures and properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov These materials have garnered significant attention due to their high porosity, tunable structures, and diverse applications in areas such as catalysis, gas storage, and sensing. digitellinc.comacs.orgscilit.com The pyrazole moiety is a well-established building block in the design of MOFs due to its excellent coordination ability with a variety of metal ions. rsc.orgacs.org

This compound possesses two potential coordination sites: the pyrazole ring and the secondary amine. This dual functionality allows it to act as a versatile ligand in the construction of coordination polymers and MOFs. The pyrazole nitrogen atoms can bridge metal centers to form robust frameworks, while the secondary amine can either coordinate to another metal ion or remain as a functional group within the pores of the framework.

The presence of the flexible propan-1-amine chain can influence the topology and dimensionality of the resulting coordination network. The flexibility of this linker can lead to the formation of unique and complex structures that might not be accessible with more rigid ligands. nih.gov Furthermore, the uncoordinated secondary amine groups within the pores of a MOF can serve as active sites for catalysis or as recognition sites for specific molecules, leading to highly selective sensors. nih.gov

The stability of pyrazolate-based MOFs is often superior to that of carboxylate-based frameworks, particularly in alkaline conditions. acs.org This enhanced stability makes them suitable for applications in challenging chemical environments. By utilizing this compound as a ligand, it is possible to synthesize robust MOFs with tailored functionalities for applications in heterogeneous catalysis and chemical separations.

Contributions to Chemical Biology Tools and Probes

Chemical biology relies on the development of small molecules to probe and manipulate biological systems. researchgate.net Fluorescent probes, in particular, are invaluable tools for visualizing and quantifying biological processes in real-time. nih.gov Pyrazole derivatives have emerged as a promising scaffold for the design of fluorescent probes due to their synthetic versatility and favorable photophysical properties. nih.gov

The this compound scaffold can be readily modified to create a variety of chemical biology tools. The secondary amine provides a convenient attachment point for fluorophores, quenchers, or targeting moieties. For example, by coupling a fluorescent dye to the amine group, it may be possible to develop probes for specific ions or biomolecules. The pyrazole ring itself can be part of the fluorophore system, and its electronic properties can be tuned through substitution to achieve desired excitation and emission wavelengths.

Recent studies have shown that pyrazole-based compounds can act as fluorescent probes for metal ions and can be used for cell imaging. nih.govresearchgate.net For instance, a pyrazoline-based probe was successfully used to stain the cytoplasm of cancer cells. researchgate.net This suggests that derivatives of this compound could be developed as cell-permeable probes for various biological applications.

Furthermore, the pyrazole nucleus is found in many biologically active molecules, including pharmaceuticals. nih.govnih.govmdpi.com This inherent biological relevance makes this compound an attractive starting point for the synthesis of new bioactive compounds and probes. By incorporating this scaffold into larger molecules, researchers can explore new chemical space and potentially discover novel therapeutic agents or diagnostic tools.

Theoretical and Computational Chemistry Studies on N Methyl 3 1h Pyrazol 1 Yl Propan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a compound like N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to optimize the molecular geometry and compute its electronic properties. acs.orgtandfonline.com These calculations provide deep insights into the molecule's stability, reactivity, and intermolecular interaction potential.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, which include the π-system of the pyrazole (B372694) ring and the lone pair of the secondary amine's nitrogen atom. The pyrazole ring is known to be a π-excessive system, contributing significantly to the HOMO. nih.govmdpi.com Conversely, the LUMO would likely be distributed across the antibonding π* orbitals of the pyrazole ring. nih.gov The alkyl chain itself typically contributes less to the frontier orbitals.

Illustrative Frontier Molecular Orbital Data This table presents hypothetical, yet chemically reasonable, values for this compound, as would be derived from a DFT calculation. Actual values would require a specific computational study.

ParameterPredicted Energy (eV)
EHOMO-6.25
ELUMO-0.75
Energy Gap (ΔE)5.50

The distribution of electron density within the molecule can be quantified through methods like Mulliken or Natural Bond Orbital (NBO) population analysis. researchgate.netresearchgate.net This analysis assigns partial charges to each atom, revealing the molecule's polarity. In this compound, the nitrogen atoms of the pyrazole ring and the amine group are expected to carry negative partial charges due to their high electronegativity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. aip.orgtandfonline.com The MEP would show regions of negative potential (typically colored red or yellow) concentrated around the pyrazole nitrogen at position 2 and the nitrogen of the amine group, identifying these as the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the amine nitrogen (N-H).

Illustrative Atomic Charge Data (Mulliken) This table shows representative partial charges on key atoms. The values are for illustrative purposes only.

AtomPredicted Partial Charge (a.u.)
Pyrazole N1-0.15
Pyrazole N2-0.20
Amine N-0.45
Amine H+0.25

The basicity of the molecule is attributed to the lone pairs of electrons on its three nitrogen atoms. Computational methods can predict the proton affinity for each site. The secondary amine nitrogen is expected to be the most basic and therefore the most likely site of protonation in an acidic medium. The nitrogen at position 2 of the pyrazole ring is also a basic site. mdpi.com The acidity is associated with the N-H proton of the secondary amine, which could be abstracted by a strong base.

Tautomerism is a key feature of the 1H-pyrazole ring itself. While the N1 position is substituted by the propanamine chain, proton transfer is not a factor for this part of the molecule. The primary acid/base properties will be dictated by the amine group and the unsubstituted nitrogen on the pyrazole ring.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the N-propyl chain connecting the amine and the pyrazole ring means the molecule can exist in numerous conformations. libretexts.org Conformational analysis is the study of these different spatial arrangements and their corresponding energies to identify the most stable structures. mdpi.com

To find the most stable structure, a systematic scan of the potential energy surface is required. This involves rotating the molecule around its key single bonds (e.g., N1-C, C-C, and C-N bonds of the side chain) and calculating the energy of each resulting conformation. This process identifies local minima (stable conformers) and the global minimum, which is the most energetically favorable and thus the most populated conformation at equilibrium. libretexts.orgyoutube.com The global minimum conformation will likely adopt a staggered arrangement along the alkyl chain to minimize steric hindrance. youtube.com

Within the flexible structure of this compound, there is a potential for intramolecular interactions that can stabilize certain conformations. A significant possibility is the formation of a weak intramolecular hydrogen bond. This could occur between the hydrogen atom of the secondary amine (the donor) and the lone pair of the pyrazole nitrogen at position 2 (the acceptor).

If such a bond forms, it would create a pseudo-cyclic structure, lending extra stability to that specific conformer. Computational analysis can confirm the presence of this bond by examining the distance between the donor hydrogen and acceptor nitrogen and analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. eurasianjournals.comnih.gov This technique allows for the exploration of the conformational landscape, dynamic stability, and the influence of the surrounding environment on this compound. By simulating the compound in different solvents, such as water or non-polar organic solvents, researchers can understand how intermolecular interactions affect its three-dimensional structure and flexibility. easychair.orgnih.gov

MD simulations on pyrazole derivatives typically investigate how the molecule behaves in a solvated system. researchgate.net The simulation tracks the trajectory of each atom based on a force field, which defines the potential energy of the system. Key parameters are analyzed to describe the system's dynamic behavior. For instance, the Root Mean Square Deviation (RMSD) is monitored to assess when the system reaches structural equilibrium. The Radius of Gyration (Rg) provides information about the molecule's compactness, while the Solvent Accessible Surface Area (SASA) quantifies the portion of the molecule exposed to the solvent. nih.govresearchgate.net These simulations can reveal stable conformations, the formation of intramolecular hydrogen bonds, and the organization of solvent molecules (e.g., water) around the polar pyrazole and amine groups. This information is vital for understanding how the compound might behave in a biological environment, such as approaching a protein binding site. tandfonline.com

Table 1: Representative Analysis of MD Simulation Trajectory for this compound in Aqueous Solution This table presents hypothetical data to illustrate the typical analysis performed in an MD simulation study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Pyrazolyl Amine Libraries

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in medicinal chemistry to predict the biological activity or physicochemical properties of compounds based on their molecular structure. These models establish a mathematical correlation between chemical structure and activity.

For a library of pyrazolyl amines related to this compound, a QSAR study would involve compiling a dataset of these molecules along with their experimentally measured biological activities (e.g., inhibitory concentration, IC₅₀). Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are then calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors. Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR model.

The resulting QSAR equation can be used to predict the activity of new, unsynthesized pyrazolyl amine derivatives, helping to prioritize which compounds to synthesize and test. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. Studies on pyrazole derivatives have successfully used QSAR to identify key structural features that influence their activity as kinase inhibitors or anti-inflammatory agents.

Table 2: Hypothetical QSAR Model Data for a Library of Pyrazolyl Amine Derivatives This table illustrates the components of a QSAR study. The values are for demonstration purposes.

In Silico Prediction of Biological Interactions and Target Binding

In silico target prediction and molecular docking are computational techniques used to identify potential biological targets for a molecule and predict its binding mode and affinity at the atomic level. For this compound, these methods can screen large databases of protein structures to find those with binding sites that are complementary to the compound's shape and chemical properties.

Molecular docking simulations place the flexible ligand (the compound) into the rigid or flexible binding site of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores typically indicating a more favorable interaction. This process can reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen atoms or the secondary amine and amino acid residues in the protein's active site. eurasianjournals.com

Numerous studies have used docking to investigate how pyrazole derivatives bind to various enzymes, such as protein kinases (e.g., VEGFR-2, CDK2) and cyclooxygenases (COX). eurasianjournals.comnih.gov These studies often show that the pyrazole scaffold is a versatile pharmacophore capable of forming critical interactions within different enzyme active sites. For this compound, docking could predict its potential to inhibit such targets, providing a rationale for further experimental testing. nih.gov

Table 3: Illustrative In Silico Docking Results for this compound Against Potential Protein Targets This table contains hypothetical data to demonstrate the output of a molecular docking study.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, providing insights into its structural framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to assign the proton and carbon environments within this compound.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their electronic environment. For instance, the protons on the pyrazole (B372694) ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. The methylene (B1212753) protons of the propyl chain will exhibit distinct signals, with their chemical shifts influenced by the adjacent pyrazole and amine functionalities. The N-methyl protons would appear as a singlet, typically in the upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, as will the carbons of the propyl chain and the N-methyl group. The specific chemical shifts can be definitively assigned using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole H-3 ~7.5 ~139
Pyrazole H-4 ~6.2 ~105
Pyrazole H-5 ~7.4 ~128
N-CH₂ (propyl) ~4.2 ~50
-CH₂- (propyl) ~2.1 ~30
CH₂-N (propyl) ~2.6 ~45

Note: These are predicted values based on data from analogous compounds and may vary slightly in experimental conditions.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound, which allows for the confirmation of its elemental composition. The exact mass measurement provides a high degree of confidence in the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) is utilized to study the fragmentation pathways of the protonated molecule. The fragmentation patterns are crucial for confirming the proposed structure. For this compound, common fragmentation pathways would involve the cleavage of the propyl chain and the pyrazole ring. The behavior of pyrazoles under electron impact often involves the scission of the nitrogen-nitrogen bond, a process that is influenced by the nature of the substituents on the ring. rsc.org The presence of an N-methyl group is expected to influence this fragmentation. The aliphatic amine portion of the molecule is also prone to characteristic alpha-cleavage. youtube.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₇H₁₄N₃⁺ 140.1182

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching vibrations. turkjps.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C bonds within the pyrazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300-3500 (weak)
C-H (pyrazole ring) Stretch 3100-3150
C-H (alkyl) Stretch 2850-2960
C=N, C=C (pyrazole ring) Stretch 1500-1600

X-ray Crystallography for Solid-State Structural Determination

In cases where a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding. For pyrazole derivatives, hydrogen bonding involving the pyrazole nitrogen atoms and other functional groups is a common feature in their crystal structures. rsc.orgmdpi.comnih.gov The crystal structure of related pyrazole compounds often shows the formation of catemers or other supramolecular assemblies through hydrogen bonds. rsc.org

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for this purpose. sielc.comijcpa.inresearcher.life A suitable C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or trifluoroacetic acid, can be employed to achieve good separation. sielc.com The purity of the compound is determined by integrating the peak area of the main component relative to any impurities. Method validation according to established guidelines ensures the accuracy, precision, and robustness of the analytical procedure. ijcpa.inresearchgate.net Gas chromatography (GC) could also be a viable technique, depending on the volatility and thermal stability of the compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

While this compound itself is not chiral, this section is relevant for potential chiral derivatives or if the compound is used as a ligand in the formation of chiral metal complexes. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to investigate the stereochemistry of chiral molecules. researchgate.net If a stereocenter were introduced into the molecule, for example, by modification of the propyl chain, CD spectroscopy could be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of known related compounds. The synthesis of chiral pyrazoles and the study of their chiroptical properties is an active area of research. uniovi.esnih.gov The dissymmetry in the interaction of the chiral molecule with left and right circularly polarized light provides a unique spectroscopic signature. nih.gov

Future Research Directions and Emerging Perspectives for N Methyl 3 1h Pyrazol 1 Yl Propan 1 Amine

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of pyrazole (B372694) derivatives has progressed significantly from classical condensation reactions to more sophisticated and efficient methods. researchgate.net Future research on the synthesis of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is expected to focus on methodologies that offer improved yields, selectivity, and more environmentally benign conditions.

Modern synthetic approaches that could be adapted and optimized for this specific compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various pyrazole derivatives and could be applied to the synthesis of this compound. researchgate.net

Continuous Flow Chemistry: Offering precise control over reaction parameters and enabling safer, more scalable production, continuous flow processes represent a significant advancement over traditional batch methods. mdpi.com A multistep continuous flow synthesis has already been reported for the conversion of anilines into pyrazole products, showcasing a potential pathway for similar amine-containing pyrazoles. mdpi.com

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.gov Developing an MCR for this compound could streamline its production significantly. nih.gov

Green Catalysis: The use of recyclable and non-toxic catalysts, such as Amberlyst-70, in aqueous media presents a sustainable alternative to traditional acid catalysts. researchgate.net Research into "green" catalysts for the synthesis of this compound would align with the growing emphasis on environmentally friendly chemical processes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey AdvantagesPotential Application to this compound
Classical CondensationWell-established, simple reagentsBaseline method for comparison
Microwave-Assisted SynthesisReduced reaction times, higher yieldsFaster and more efficient production
Continuous Flow ChemistryHigh scalability, improved safety and controlSafer and more consistent large-scale synthesis
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicityStreamlined and efficient one-pot synthesis
Green CatalysisEnvironmentally friendly, catalyst recyclabilitySustainable production with reduced environmental impact

Exploration of Untapped Biological Activities and Therapeutic Indications

The pyrazole nucleus is a well-established pharmacophore, present in a variety of approved drugs with a wide range of biological activities. nih.govnih.gov These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects. researchgate.net Given that this compound contains this privileged scaffold, a significant future research direction will be the systematic screening of its biological activities to uncover its therapeutic potential.

Promising areas for investigation include:

Anticancer Activity: Many pyrazole derivatives exhibit anticancer properties by targeting various cellular pathways. researchgate.netmdpi.com Screening this compound against a panel of cancer cell lines could reveal potential as an anticancer agent.

Anti-inflammatory Effects: Pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents. nih.gov Investigating the inhibitory effects of this compound on key inflammatory mediators like cyclooxygenase (COX) enzymes could lead to the development of new anti-inflammatory drugs.

Antimicrobial Properties: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have shown activity against various bacterial and fungal strains. nih.govnih.gov

Neuroprotective and CNS Activity: The structural motifs of this compound suggest it may have the ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. Some pyrazole derivatives have shown potential as MAO inhibitors or for treating neurodegenerative diseases. nih.gov

Application of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and toxicity of novel compounds, thereby accelerating the design and optimization process.

For this compound, AI and ML can be leveraged in several ways:

Scaffold Hopping and Optimization: AI algorithms can suggest modifications to the this compound scaffold to enhance its binding affinity to specific biological targets and improve its drug-like properties.

Predictive Modeling: Machine learning models can be trained on existing data for pyrazole derivatives to predict the potential biological activities of this compound and its analogs, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazole scaffold with desired therapeutic profiles, potentially leading to the discovery of novel drug candidates inspired by the structure of this compound.

Expansion into Interdisciplinary Research Areas (e.g., optogenetics, nanomedicine)

The versatility of the pyrazole scaffold extends beyond medicine into various interdisciplinary fields. mdpi.com Future research could explore the application of this compound in cutting-edge areas such as:

Optogenetics: This field uses light to control genetically modified neurons. Photo-switchable pyrazole derivatives could potentially be developed as molecular probes to modulate neuronal activity with high spatial and temporal precision.

Nanomedicine: The incorporation of this compound or its derivatives into nanoparticle-based drug delivery systems could enhance their therapeutic efficacy and reduce off-target side effects. The amine functionality could also be used for surface modification of nanoparticles.

Materials Science: Pyrazole-containing compounds have applications as liquid crystals, organic light-emitting diodes (OLEDs), and chemosensors. mdpi.commdpi.com The specific properties of this compound could be investigated for its potential use in the development of new functional materials.

Sustainable Production and Environmental Impact Considerations in Research

The principles of green chemistry are becoming increasingly important in chemical research and manufacturing. nih.gov Future research on this compound should incorporate sustainability considerations from the outset.

Key aspects to focus on include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Use of Renewable Resources: Exploring the use of bio-based starting materials and solvents to reduce the reliance on petrochemicals.

Biodegradability and Environmental Fate: Investigating the environmental impact and biodegradability of this compound and its byproducts to ensure that its development and potential future use are environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often employs nucleophilic substitution or coupling reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine were synthesized via copper-catalyzed cross-coupling, using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key optimization parameters include:

  • Catalyst selection : Copper(I) bromide or palladium complexes improve yield in coupling reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
  • Temperature control : Prolonged mild heating (30–40°C) reduces side reactions.
  • Purification : Chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) isolates the target compound effectively .

Q. How is the structural identity of this compound validated?

Methodological Answer: Structural validation typically combines spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole ring protons at δ 7.7–8.8 ppm in CDCl₃) .
    • HRMS : Confirms molecular weight (e.g., [M+H]+ ion at m/z 215 for related pyrazole derivatives) .
  • Crystallography :
    • SHELX suite : Refines small-molecule crystal structures and resolves hydrogen bonding networks .
    • ORTEP-3 : Generates thermal ellipsoid diagrams to visualize molecular geometry .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer: Pyrazole derivatives are studied for pharmacological activity (e.g., glycogen synthase kinase inhibition). Computational workflows include:

  • Docking studies : Tools like AutoDock Vina model binding poses of the pyrazole moiety with enzyme active sites (e.g., GSK-3β) .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR modeling : Links substituent effects (e.g., methyl or trifluoromethyl groups) to bioactivity trends .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Multi-technique cross-validation : Combine NMR, IR, and HRMS to confirm functional groups .
  • Crystallographic validation : Single-crystal X-ray diffraction (via SHELXL) provides unambiguous bond-length and angle data .
  • Dynamic NMR : Resolves conformational equilibria (e.g., pyrazole ring flipping) by variable-temperature experiments .

Q. What strategies are effective for improving the compound’s stability in pharmacological assays?

Methodological Answer: Stability optimization involves:

  • pH adjustment : Pyrazole amines are prone to hydrolysis; buffered solutions (pH 6–8) minimize degradation.
  • Derivatization : Prodrug approaches (e.g., acetylating the amine) enhance plasma stability .
  • Lyophilization : Freeze-drying formulations reduce oxidative decomposition in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.